molecular formula C28H23NO4S B7734902 N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE

N-(9,9-DIMETHYL-7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)-2-NAPHTHALENESULFONAMIDE

Cat. No.: B7734902
M. Wt: 469.6 g/mol
InChI Key: DGRFMIBTNJTHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and sulfonamide precursors. The key steps in the synthesis may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step usually involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Functional group modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to improve reaction efficiency.

    Purification techniques: Use of chromatography, recrystallization, or other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism by which N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide exerts its effects will depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
  • N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Uniqueness

The uniqueness of N-(9,9-Dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-naphthalenesulfonamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4S/c1-28(2)15-24(30)26-22-14-23(20-9-5-6-10-21(20)27(22)33-25(26)16-28)29-34(31,32)19-12-11-17-7-3-4-8-18(17)13-19/h3-14,29H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFMIBTNJTHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.